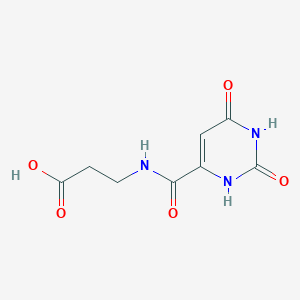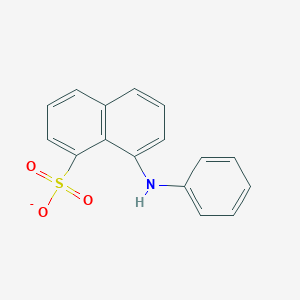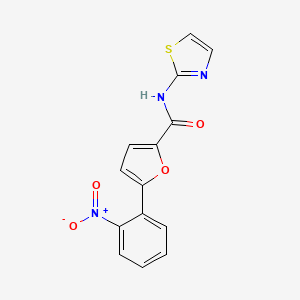
N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]-beta-alanine is a beta-alanine derivative obtained by formal condensation of the carboxy group of orotic acid with the amino group of beta-alanine. One of a series of mucosal-associated invariant T (MAIT) cell agonists. It has a role as a MAIT cell agonist. It derives from an orotic acid.
Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Amino Acid Derivatives
- A study described the synthesis of a highly fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, showcasing intense long-wave absorption and emission. This derivative could serve as a sensitive analytical probe, potentially useful in peptide studies and analysis of peptide conformations (Szymańska et al., 2003).
Challenges in Affinity Chromatography and Protein Immobilization
- Research highlighted limitations of N-hydroxysuccinimide esters in affinity chromatography. The study found that the reaction leads to an undesirable side product that interferes with column applications, emphasizing the need for careful preparation of active esters in these processes (Wilchek & Miron, 1987).
Molecular Structure Studies
- The gas-phase structure of beta-alanine was studied using Fourier transform microwave spectroscopy. This research provided detailed insights into the molecular structure of beta-alanine, which could inform a range of biochemical and pharmacological applications (Sanz et al., 2006).
Biotechnological Applications
- The synthesis of Carnosine and related dipeptides, which have quenching properties against reactive and cytotoxic carbonyl species, was explored. These compounds, including beta-alanine derivatives, have potential therapeutic implications in diseases characterized by oxidative stress (Aldini et al., 2005).
Role in Physiology and Pathophysiology
- Carnosine, which includes beta-alanine, was studied for its physiological and pathophysiological roles. It has pH-buffering, metal-ion chelation, and antioxidant capacities, suggesting therapeutic potential in a range of diseases involving ischemic or oxidative stress (Boldyrev et al., 2013).
Development of Carbonic Anhydrase Activators
- Research on carbonic anhydrase activators included derivatives of Carnosine (beta-Ala-His), demonstrating their potential as pharmacological agents for treating conditions related to carbonic anhydrase deficiency (Scozzafava & Supuran, 2002).
Biochemical Synthesis and Characterization
- A study focused on the enzymatic synthesis and characterization of a Carnosine analogue in a non-aqueous solvent, highlighting its high antioxidant activity and potential applications in various fields (Zhou, Su, & Lu, 2009).
Propiedades
Nombre del producto |
N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine |
|---|---|
Fórmula molecular |
C8H9N3O5 |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16) |
Clave InChI |
HLVBXSGXJVQJGW-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |
SMILES canónico |
C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(4-morpholinyl)propyl]-2-adamantanamine](/img/structure/B1227082.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B1227083.png)
![3,4,5-triethoxy-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1227085.png)

![4-fluoro-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]benzamide](/img/structure/B1227087.png)
![1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B1227088.png)


![N-(2-furanylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227095.png)
![1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1227096.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea](/img/structure/B1227098.png)
![(2,6-Difluorophenyl)-[4-(5-fluoro-2-methyl-1-benzimidazolyl)-1-piperidinyl]methanone](/img/structure/B1227103.png)
